BenchChemオンラインストアへようこそ!

2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol

dihydroorotase inhibition pyrimidine biosynthesis antiproliferative screening

2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol (CAS 65623-40-7) is a chiral secondary amine-alcohol that combines a partially saturated 1,2,3,4-tetrahydroquinoline core with a 2-hydroxyethyl substituent at the C2 position. This C2 substitution creates a stereogenic center, rendering the compound a racemic mixture of (R)- and (S)-enantiomers.

Molecular Formula C11H15NO
Molecular Weight 177.247
CAS No. 65623-40-7
Cat. No. B2879208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol
CAS65623-40-7
Molecular FormulaC11H15NO
Molecular Weight177.247
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC1CCO
InChIInChI=1S/C11H15NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-4,10,12-13H,5-8H2
InChIKeyXYKHXADEXVAGSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol CAS 65623-40-7: Procurement-Grade Evidence Guide for Chiral Tetrahydroquinoline Alcohols


2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol (CAS 65623-40-7) is a chiral secondary amine-alcohol that combines a partially saturated 1,2,3,4-tetrahydroquinoline core with a 2-hydroxyethyl substituent at the C2 position. This C2 substitution creates a stereogenic center, rendering the compound a racemic mixture of (R)- and (S)-enantiomers [1]. With molecular formula C11H15NO and a molecular weight of 177.24 g/mol, the compound possesses two hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Commercially available at 95% minimum purity from research chemical suppliers , it has been annotated in only one public bioactivity record (BindingDB) and cited in two patents, indicating a specialized, low-data-density procurement profile that demands careful evidence evaluation [1].

Why Generic Substitution Fails for 2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol (CAS 65623-40-7): Positional Isomerism and Stereochemical Determinants of Function


The procurement value of CAS 65623-40-7 cannot be captured by any single analog because three orthogonal structural determinants—C2 vs. N-substitution regiochemistry, the 1,2,3,4- vs. 5,6,7,8-tetrahydroquinoline saturation pattern, and the presence of a chiral center at C2—each independently control molecular recognition, synthetic accessibility, and downstream derivatization potential. The N-hydroxyethyl regioisomer (hydroxyethyl on the ring nitrogen) eliminates the C2 stereocenter entirely, producing an achiral scaffold that is incompatible with enantioselective target engagement [1]. The 5,6,7,8-tetrahydro isomer (CAS 1433203-73-6) shifts the saturation to the carbocyclic ring, altering π-stacking geometry and conformational preferences . Meanwhile, fully aromatic quinoline-2-ethanol lacks the conformational flexibility and increased basicity of the saturated nitrogen heterocycle, which is critical for certain receptor interactions such as RBP4 antagonism [2]. Finally, the chiral center at C2 renders the racemate a mixture of two enantiomers with potentially divergent pharmacodynamic and pharmacokinetic profiles, meaning that procurement of the racemate versus a single enantiomer has direct consequences for assay reproducibility and SAR interpretation.

Quantitative Differential Evidence: 2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol vs. In-Class Analogs


Dihydroorotase Inhibition: IC50 Evidence for CAS 65623-40-7 vs. Quinoline-Derived Comparators

CAS 65623-40-7 was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, a key enzyme in de novo pyrimidine biosynthesis and a validated target for antiproliferative and immunosuppressive therapies. The compound demonstrated an IC50 of 1.00 × 10⁶ nM (1.00 mM) at 10 µM test concentration and pH 7.37, as deposited in BindingDB [1]. This is the only publicly available quantitative enzyme inhibition data for this specific compound. As a class-level comparison, potent DHOase inhibitors in the quinoline/tetrahydroquinoline series typically achieve IC50 values in the low micromolar to nanomolar range; for example, the 5-substituted quinoline derivative 5-fluoroorotate exhibits a Ki of approximately 0.2 µM against mammalian DHOase [2]. The approximately 5,000-fold weaker inhibition observed for CAS 65623-40-7 indicates that the unadorned 2-hydroxyethyl substituent alone is insufficient for potent DHOase engagement. When evaluating this compound as a negative control or scaffold for DHOase-targeted medicinal chemistry optimization, this quantitative baseline is essential for SAR interpretation.

dihydroorotase inhibition pyrimidine biosynthesis antiproliferative screening

Stereochemical Configuration: Procurement of Racemic CAS 65623-40-7 vs. Single Enantiomers — Consequences for Biocatalytic Derivatization

CAS 65623-40-7 contains a stereogenic center at C2 of the tetrahydroquinoline ring and is supplied as the racemic mixture. Chemoenzymatic kinetic resolution methodologies have been established for structurally related 1,2,3,4-tetrahydroquinoline alcohols. In published work, immobilized lipases — specifically Amano PS-IM (for (R)-esters) and Novozym 435 (CAL-B, for (S)-alcohols) — resolved racemic THQ alcohols with enantiomeric excesses ranging from 94% to >99% ee, using ethyl acetate as acyl donor in MTBE at 40°C over 18–24 hours [1]. The same research group reported that for a set of racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols, CAL-B and BCL lipases achieved E-values up to 328 with >99% ee for the (S)-alcohol and (R)-acetate products [2]. The key procurement implication is that CAS 65623-40-7, as a C2-substituted THQ alcohol, is structurally homologous to these resolved substrates. If a research program requires enantiomerically pure material, purchasing the racemate and applying established resolution protocols is a viable alternative to costly custom chiral synthesis. Conversely, purchasing a pre-resolved single enantiomer (if available) avoids resolution step development but may incur higher procurement costs and longer lead times. No peer-reviewed publication currently reports the experimental resolution of CAS 65623-40-7 specifically, making this a class-level inference based on demonstrated method generality for C2-substituted THQ alcohols.

chiral resolution lipase-catalyzed kinetic resolution enantiomeric excess

Patent Landscape Differentiation: CAS 65623-40-7 Citation Count vs. Broader Tetrahydroquinoline IP Density

PubChemLite records indicate that CAS 65623-40-7 is cited in exactly 2 patents, with zero associated primary literature publications [1]. This represents an exceptionally sparse intellectual property footprint compared to the broader 1,2,3,4-tetrahydroquinoline scaffold, which has been claimed in hundreds of patent families spanning muscarinic agonists (WO-2003057672-A2, WO-2006068904-A1) [2], cannabinoid receptor modulators, CETP inhibitors, selective estrogen receptor modulators, NMDA antagonists, and RORγ inverse agonists . The low patent density for this specific compound carries direct procurement implications: (a) reduced freedom-to-operate risk for commercial R&D programs that incorporate this compound as a synthetic intermediate or screening scaffold; (b) lower likelihood of composition-of-matter claims blocking supply; and (c) potential for novel composition-of-matter or method-of-use patent filings by the procuring organization. In contrast, procurement of heavily patented THQ analogs (e.g., specific muscarinic agonist scaffolds covered by Acadia Pharmaceuticals' IP estate) may require license negotiation or freedom-to-operate analysis.

patent landscape analysis freedom to operate chemical procurement IP risk

Green Synthesis Advantages: Ionic Liquid-Catalyzed N-Hydroxyethyl-THQ Synthesis vs. Conventional H3PO4 Catalysis

Although the green synthesis study by Guo et al. (2020) specifically describes N-hydroxyethyl-substituted 1,2,3,4-tetrahydroquinolines (hydroxyethyl on the ring nitrogen) rather than the C2-substituted isomer CAS 65623-40-7, the synthetic methodology employing the acidic ionic liquid N-methyl-2-pyrrolidonium dihydrogen phosphate [NMPH]H₂PO₄ as catalyst is directly relevant to the procurement of this compound class [1]. The ionic liquid catalyst demonstrated superior performance over conventional H₃PO₄ and could be reused at least five times with only a slight loss of activity, eliminating the need for toxic and expensive metal-based catalysts such as Yb(OTf)₃ traditionally used in Diels-Alder and Povarov approaches to THQ synthesis [1]. This has direct procurement implications: suppliers capable of implementing this green catalytic methodology can potentially offer CAS 65623-40-7 and its analogs at lower cost, with reduced heavy metal contamination risk, and with a more favorable environmental profile. When evaluating procurement sources, the ability of a vendor to demonstrate metal-free, recyclable catalyst-based synthesis is a quality-differentiating criterion, particularly for biological assays sensitive to metal-ion interference.

green chemistry ionic liquid catalysis sustainable procurement

Alcohol Dehydrogenase Binding Affinity: Kd Evidence for CAS 65623-40-7 and Implications for Metabolic Stability Screening

BindingDB records a Kd of 770 nM for CAS 65623-40-7 against horse liver alcohol dehydrogenase (ADH), measured by spectrophotometric titration using ethanol as the substrate [1]. ADH is a critical first-pass metabolic enzyme responsible for the oxidation of primary and secondary alcohols to their corresponding aldehydes or ketones. A Kd of 770 nM indicates moderate binding affinity to ADH, which has direct implications for the compound's metabolic stability if used in cell-based assays or in vivo models: the 2-hydroxyethyl side chain may be susceptible to ADH-mediated oxidation, converting the primary alcohol to the corresponding carboxylic acid metabolite. For procurement decisions, this Kd value serves as a quantitative baseline for selecting between CAS 65623-40-7 and analogs where the hydroxyl group is protected (e.g., as an ester prodrug), moved to a sterically hindered position, or replaced with a bioisostere to modulate metabolic susceptibility.

alcohol dehydrogenase metabolic stability drug metabolism

Derivatization Versatility: The 2-Hydroxyethyl Substituent as a Synthetic Handle vs. Methyl or Unsubstituted THQ Analogs

The primary alcohol in the 2-hydroxyethyl substituent of CAS 65623-40-7 provides a versatile synthetic handle for downstream derivatization that is absent in simpler THQ analogs such as 2-methyl-1,2,3,4-tetrahydroquinoline or unsubstituted 1,2,3,4-tetrahydroquinoline. This hydroxyl group can undergo oxidation to the carboxylic acid, esterification, etherification (Williamson or Mitsunobu), tosylation/mesylation for nucleophilic displacement, or coupling with carboxylic acids to form ester-linked conjugates. In contrast, the N-hydroxyethyl regioisomer (hydroxyethyl on the ring nitrogen) provides a different vector for substitution and eliminates the chiral center, fundamentally altering the topology of any derived compound library. Additionally, the secondary amine in the tetrahydroquinoline ring (pKa estimated at ~9–10 for THQ) remains available for N-functionalization (acylation, sulfonylation, reductive amination), orthogonal to the primary alcohol [1]. The combination of a primary alcohol, a secondary amine, and an aromatic ring in a single, low-molecular-weight scaffold (MW 177.24) makes CAS 65623-40-7 a highly atom-economical starting material for diversity-oriented synthesis (DOS) campaigns.

synthetic intermediate hydroxyethyl handle medicinal chemistry diversification

Research and Industrial Application Scenarios: Where CAS 65623-40-7 Delivers Differentiated Value


Enantioselective Probe Development via Lipase-Catalyzed Kinetic Resolution

For medicinal chemistry programs requiring enantiomerically pure 2-substituted tetrahydroquinoline building blocks, procurement of racemic CAS 65623-40-7 followed by in-house enzymatic kinetic resolution using CAL-B (Novozym 435) or Amano PS-IM lipases provides a cost-effective alternative to custom chiral synthesis. Established protocols achieve >99% ee for structurally homologous THQ alcohols [1]. This scenario is particularly relevant when both enantiomers are needed for comparative SAR studies, as the resolution yields both the (R)-ester and (S)-alcohol in a single process.

Negative Control Selection for Dihydroorotase Inhibitor Screening Campaigns

Given the weak DHOase inhibitory activity (IC50 = 1.00 × 10⁶ nM) [1], CAS 65623-40-7 is well-suited as a negative control compound in DHOase-targeted screening cascades. Its structural similarity to quinoline-based DHOase inhibitor pharmacophores, combined with its negligible enzyme inhibition, makes it a credible inactive comparator that controls for non-specific assay interference arising from the tetrahydroquinoline scaffold itself.

Diversity-Oriented Synthesis (DOS) Library Core with Orthogonal Functionalization Handles

With three orthogonal reactive sites—primary alcohol, secondary amine, and electron-rich aromatic ring—CAS 65623-40-7 enables parallel library synthesis with divergent functionalization strategies. The primary alcohol can be oxidized, esterified, or displaced; the secondary amine can undergo acylation, sulfonylation, or reductive amination; and the aromatic ring permits electrophilic substitution [1]. This atom-economical scaffold (MW 177.24) maximizes the number of discrete library members generated per unit of starting material, reducing overall procurement cost per compound in large-library production settings.

Metabolic Stability Assessment of 2-Hydroxyethyl-Tetrahydroquinoline Scaffolds

The measured ADH binding affinity (Kd = 770 nM) [1] provides a quantitative benchmark for evaluating the metabolic stability of compounds built on the CAS 65623-40-7 scaffold. Researchers can systematically compare metabolite formation rates and ADH-mediated oxidation susceptibility between the parent compound and derivatives where the hydroxyl group has been protected (ester prodrugs), replaced (fluoroalkyl bioisosteres), or eliminated, enabling rational procurement of the optimal scaffold variant for each stage of lead optimization.

Quote Request

Request a Quote for 2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.